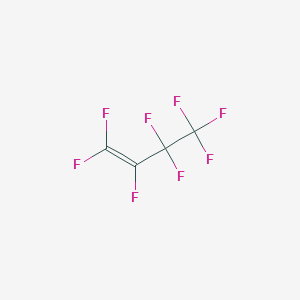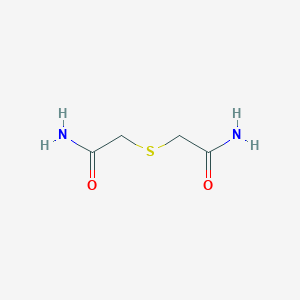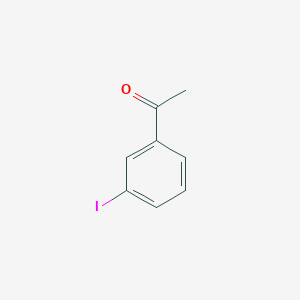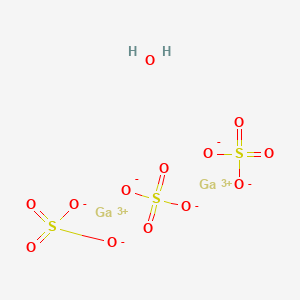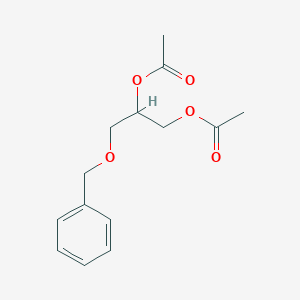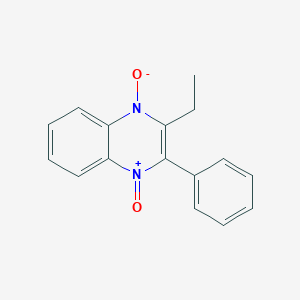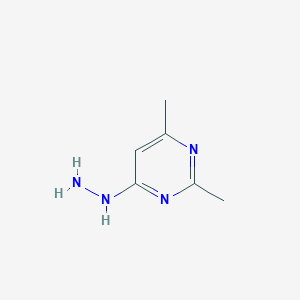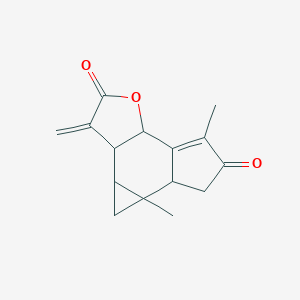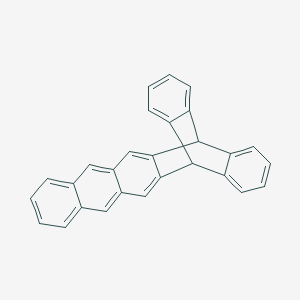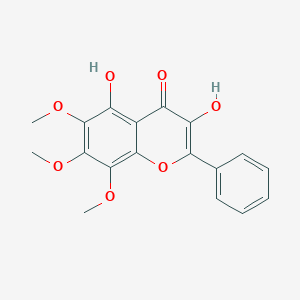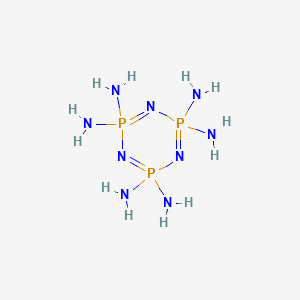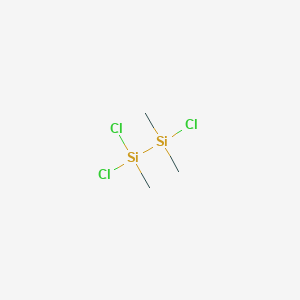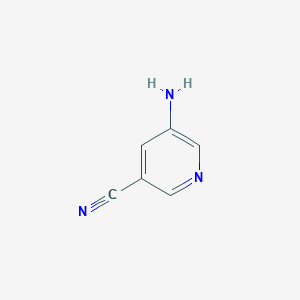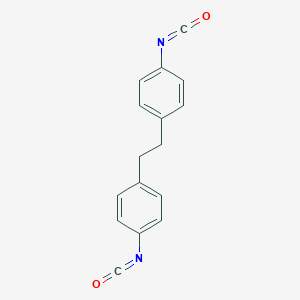
Dibenyldiisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenyldiisocyanate, also known as Methylene diphenyl diisocyanate (MDI), is an aromatic diisocyanate . It is available in three isomers: 2,2′-MDI, 2,4′-MDI, and 4,4′-MDI. The 4,4′ isomer is the most widely used and is also known as 4,4′-diphenylmethane diisocyanate . This isomer is also known as Pure MDI . MDI reacts with polyols in the manufacture of polyurethane .
Synthesis Analysis
A family of segmented polyurethane elastomers (SPUs) was synthesized using two isocyanates: the rigid 4,4-diphenylmethane diisocyanate (MDI) and the flexible 4,4-dibenzyl diisocyanate (DBDI), alone or as mixtures . A polyester soft segment polyethylene adipate of molar mass 2000gmol1 and a small molecule chain-extender diol, ethylene glycol, were used .
Molecular Structure Analysis
The molecular structure of Dibenyldiisocyanate is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
Chemical Reactions Analysis
In the case of diisocyanates, the reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key . Two different reaction mechanisms for this transformation are possible, namely “phosgenations first” and "step-wise phosgenations" .
Physical And Chemical Properties Analysis
Dibenyldiisocyanate has a molecular formula of C15H10N2O2 . It appears as a white or pale yellow solid with a density of 1.230 g/cm3 . It has a melting point of 40 °C (104 °F; 313 K) and a boiling point of 314 °C (597 °F; 587 K) . It reacts with water and has a vapor pressure of 0.000005 mmHg at 20 °C .
Safety And Hazards
Dibenyldiisocyanate is classified as a potential human carcinogen and is known to cause cancer in animals . It can cause irritation of skin and mucous membranes, chest tightness, and difficult breathing . The substance is also associated with several hazard statements including H315, H317, H319, H332, H334, H335, H351, H373 .
Propiedades
Número CAS |
1034-24-8 |
|---|---|
Nombre del producto |
Dibenyldiisocyanate |
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-isocyanato-4-[2-(4-isocyanatophenyl)ethyl]benzene |
InChI |
InChI=1S/C16H12N2O2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2 |
Clave InChI |
DISUAGIHWSSUGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |
SMILES canónico |
C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |
Otros números CAS |
1034-24-8 |
Sinónimos |
dibenyldiisocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
